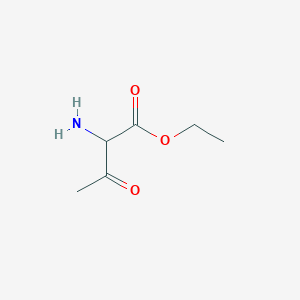

Ethyl 2-amino-3-oxobutanoate

Description

Contextualization as a Versatile Synthetic Intermediate in Organic Synthesis

The versatility of Ethyl 2-amino-3-oxobutanoate stems from its identity as a β-keto ester. This structural motif is a classic building block in organic synthesis, enabling a variety of reactions. For instance, it can participate in condensation reactions to form more complex molecular scaffolds. researchgate.netmdpi.com Its application is not limited to a single reaction type; it is employed in the synthesis of a diverse array of compounds, including those with potential biological activity. The ability to act as a precursor to polyfunctionalized molecules makes it a valuable asset in both academic and industrial research settings.

The strategic placement of its functional groups allows for sequential or one-pot reactions to build molecular complexity efficiently. Researchers have utilized this compound as a starting material for synthesizing substituted pyridines, pyrazoles, and other heterocyclic systems that are prevalent in medicinal chemistry.

Overview of Amino and Oxo Functional Group Significance in this compound Reactivity

The reactivity of this compound is dominated by the interplay of its amino and oxo (ketone) functional groups. The amino group, being a nucleophile, can readily react with electrophilic centers. Conversely, the ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This dual reactivity allows for intramolecular and intermolecular reactions that are central to its synthetic utility.

The presence of the amino group enables condensation reactions, such as the formation of enamines, which are key intermediates in many synthetic pathways. researchgate.net For example, the reaction with other carbonyl compounds can lead to the formation of heterocycles like imidazoles and oxazoles. The oxo group, as part of the β-keto ester system, facilitates reactions like the Knoevenagel condensation. researchgate.net The acidity of the α-carbon (the carbon between the two carbonyl groups) is also a key feature, allowing for easy deprotonation and subsequent alkylation or acylation reactions, further expanding its synthetic potential.

Research Considerations for this compound Hydrochloride in Synthetic Applications

In many synthetic applications, this compound is used in its hydrochloride salt form. lookchem.comnih.gov This salt form offers several practical advantages in a laboratory setting. The hydrochloride salt enhances the compound's stability and improves its solubility in certain solvents, which can be beneficial for conducting reactions under controlled conditions.

The use of the hydrochloride salt can also influence the reactivity of the amino group. The protonated amine is less nucleophilic, which can be a strategic advantage in syntheses where selective reaction at another site is desired. The free base can be readily generated in situ by the addition of a suitable base, allowing for the controlled release of the more reactive form when needed. This provides chemists with greater control over the reaction sequence and can help to minimize side reactions. The thermal stability of the hydrochloride salt is also a notable advantage, reducing the likelihood of decomposition during storage or certain synthetic procedures.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | nih.gov |

| Molecular Weight | 145.16 g/mol | nih.govcymitquimica.com |

| CAS Number | 65880-43-5 | nih.govcymitquimica.com |

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ClNO₃ | nih.govoakwoodchemical.com |

| Molecular Weight | 181.62 g/mol | nih.govoakwoodchemical.com |

| CAS Number | 20207-16-3 | nih.govmanchesterorganics.com |

Structure

3D Structure

Properties

CAS No. |

65880-43-5 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

ethyl 2-amino-3-oxobutanoate |

InChI |

InChI=1S/C6H11NO3/c1-3-10-6(9)5(7)4(2)8/h5H,3,7H2,1-2H3 |

InChI Key |

ILZPCWYLRFUNFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 3 Oxobutanoate and Its Derivatives

Classical Synthetic Routes to Ethyl 2-amino-3-oxobutanoate Analogs

Traditional synthetic approaches to this compound and its analogs often involve sequential reactions to build the target molecule. These methods, while sometimes requiring multiple steps, offer reliable access to the core oxobutanoate scaffold and allow for functionalization at key positions.

Esterification Strategies for Oxobutanoate Scaffold Assembly

Esterification is a fundamental process in the synthesis of the oxobutanoate framework. libretexts.org A common strategy involves the reaction of an appropriate carboxylic acid with an alcohol in the presence of an acid catalyst to form the corresponding ester. libretexts.org For instance, the synthesis of ethyl 2-nitro-3-oxobutanoate, a precursor to the amino derivative, can be achieved through the esterification of butanoic acid derivatives. This process typically involves reacting a suitable butanoic acid derivative with ethanol (B145695) in the presence of a strong acid like sulfuric acid to facilitate the formation of the ethyl ester. libretexts.org

The hydrochloride salt of this compound is often used to enhance the compound's stability and solubility. This salt can be prepared from its precursors, such as ethyl 2-nitro-3-oxobutanoate, which is synthesized by reacting ethyl acetoacetate (B1235776) with nitric acid. chemsrc.com

Condensation Reactions in this compound Precursor Synthesis

Condensation reactions are pivotal in constructing the precursors to this compound. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org For example, the synthesis of this compound can start from ethyl acetoacetate, which undergoes a reaction with ammonia (B1221849) or an amine. This reaction typically proceeds by dissolving ethyl acetoacetate in a solvent like ethanol, followed by the addition of the amine. The mixture is then stirred, often at room temperature or slightly elevated temperatures, to complete the reaction.

Another relevant condensation reaction is the Friedländer synthesis, which can be used to prepare annulated chromones from 2-amino-3-formylchromones. naturalspublishing.com This reaction involves the condensation of an ortho-amino aldehyde or ketone with a compound containing an α-methylene group, followed by cyclodehydration. naturalspublishing.com

Alkylation Approaches for Functionalizing this compound

Alkylation of the enolate ion of ethyl 3-oxobutanoate (ethyl acetoacetate) is a key method for introducing alkyl groups at the α-carbon. libretexts.org The presence of two carbonyl groups flanking the α-hydrogens makes them acidic and easily removed by a base, such as sodium ethoxide, to form a nucleophilic enolate ion. libretexts.org This enolate can then react with an alkyl halide in an SN2 reaction to form an alkylated derivative. libretexts.org

This alkylation process is subject to the typical constraints of SN2 reactions, where primary or methyl halides are preferred. libretexts.org The resulting alkylated β-keto ester can undergo further reactions, such as hydrolysis and decarboxylation, to yield ketones. libretexts.org A similar principle applies to the alkylation of related compounds like ethyl 2-nitro-3-oxobutanoate, where deprotonation with a strong base like lithium diisopropylamide (LDA) generates a stabilized enolate that can react with alkyl halides.

A cascade Michael/alkylation reaction of ethyl-4-chloro-3-oxobutanoate with 2-arylidene-1,3-indandiones has been developed to synthesize activated spirocyclopentanes. researchgate.net This reaction proceeds via the deprotonation of ethyl-4-chloro-3-oxobutanoate to form an α-carbon anion, which then undergoes a Michael addition to the 2-arylidene-1,3-indandione, followed by an intramolecular cyclization. researchgate.net

Multicomponent Reaction Protocols for this compound Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules, including derivatives of this compound. These reactions involve combining three or more reactants in a single pot to form a product that incorporates substantial portions of all the starting materials.

Knoevenagel Condensation Pathways Involving Ethyl Acetoacetate

The Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction that involves the condensation of an active methylene (B1212753) compound, such as ethyl acetoacetate, with an aldehyde or ketone. asianpubs.orgresearchgate.net This reaction is often catalyzed by a base, such as piperidine (B6355638) or an amino acid. asianpubs.orgresearchgate.net For example, the reaction of various aromatic aldehydes with ethyl acetoacetate in the presence of an amino acid catalyst can yield derivatives like ethyl-2-(4-chlorobenzylidene)-3-oxobutanoate. asianpubs.org

Greener protocols for the Knoevenagel condensation have been developed using ionic liquids as solvents and morpholine/acetic acid as a catalyst for the reaction of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate. scielo.br This method provides ethyl 2-chloroacetyl-3-arylpropenoates in good yields at room temperature. scielo.br

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| p-Chlorobenzaldehyde | Ethyl acetoacetate | Amino acid | Ethyl-2-(4-chlorobenzylidene)-3-oxobutanoate | asianpubs.org |

| 4-Methylbenzaldehyde | Ethyl acetoacetate | Piperidine/Trifluoroacetic acid | Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate | researchgate.net |

| Aromatic aldehydes | Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic acid | Ethyl 2-chloroacetyl-3-arylpropenoates | scielo.br |

One-Pot Cyclocondensation Methods for this compound Related Heterocycles

One-pot cyclocondensation reactions are powerful tools for the synthesis of various heterocyclic compounds from simple starting materials. These reactions often proceed through a cascade of transformations, leading to the formation of complex ring systems in a single operation.

For instance, polysubstituted pyridines can be prepared via a one-pot, three-component cyclocondensation that is a modification of the Bohlmann-Rahtz reaction. core.ac.uk This method combines a 1,3-dicarbonyl compound (like ethyl acetoacetate), ammonia, and an alkynone without the need for an additional acid catalyst. core.ac.uk Similarly, 2,4,6-triarylpyridines can be synthesized through a one-pot, three-component condensation of an aryl aldehyde, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297). bohrium.com

The synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been achieved through a two-step process starting from 2-aminobenzoic acids. beilstein-journals.org The first step involves the conversion of the anthranilic acid to an isatoic anhydride (B1165640), which is then reacted with the sodium enolate of ethyl acetoacetate in the second step to form the substituted quinoline (B57606). beilstein-journals.org Furthermore, a facile one-pot, two-step process has been developed for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates via the cyclocondensation of ethyl 2-thiocyanatoacetoacetate with various hydrazine (B178648) and hydrazide derivatives. researchgate.net

| Reactants | Product | Reaction Type | Reference |

| 1,3-Dicarbonyl compound, Ammonia, Alkynone | Polysubstituted Pyridines | Bohlmann-Rahtz Cyclocondensation | core.ac.uk |

| Aryl aldehyde, Acetophenone derivative, Ammonium acetate | 2,4,6-Triarylpyridines | Three-component Condensation | bohrium.com |

| Isatoic anhydride, Ethyl acetoacetate | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | Cyclocondensation | beilstein-journals.org |

| Ethyl 2-thiocyanatoacetoacetate, Hydrazine/Hydrazide derivatives | Ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates | Cyclocondensation | researchgate.net |

Advanced and Sustainable Synthetic Techniques for this compound Derivatives

Modern chemistry is increasingly focused on developing environmentally friendly and efficient synthetic methods. This section examines several cutting-edge techniques for producing derivatives of this compound.

Continuous Flow Reactor Optimization in Oxobutanoate Synthesis

Continuous flow chemistry offers significant advantages over traditional batch methods, including improved safety, efficiency, and scalability. nbinno.comresearchgate.net The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and more consistent product quality. researchgate.net These systems are particularly beneficial for handling exothermic reactions and can be automated for continuous production. nbinno.comosti.gov

In the synthesis of oxobutanoate derivatives, flow chemistry has been successfully applied to various reaction types. For instance, the synthesis of ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate from ethyl 4-(2-nitrophenyl)-3-oxobutanoate was achieved through a one-step heterogeneous catalytic hydrogenation in a flow reactor. researchgate.net This method avoids the use of conventional reducing agents. researchgate.net Furthermore, the N-alkylation of the indoline (B122111) nitrogen has been optimized using purpose-built flow reactors and design of experiments (DoE), demonstrating the high level of control achievable with this technology. researchgate.net The integration of artificial intelligence and machine learning with continuous flow systems is also being explored to enable self-optimizing and autonomous synthesis processes. osti.govrsc.org

| Reaction Type | Reactants | Product | Key Advantages of Flow Synthesis |

| Catalytic Hydrogenation | Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | Ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate | Avoids common reducing chemicals |

| N-Alkylation | Indoline derivative | N-alkylated indoline | Optimized using DoE for precise control |

| General Oxobutanoate Synthesis | Various precursors | Oxobutanoate derivatives | Enhanced safety, higher yields, scalability |

Infrared Irradiation Assisted Synthesis of Ethyl Acetoacetate Derivatives

Infrared (IR) irradiation has emerged as a simple and efficient energy source for promoting organic reactions. scielo.org.mxscielo.org.mx This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. scielo.org.mxjmcs.org.mx A notable application is the three-component cyclocondensation of aldehydes, malononitrile, and ethyl acetoacetate to synthesize 4H-pyran derivatives. scielo.org.mxscielo.org.mxjmcs.org.mx

Using ammonium hydroxide (B78521) as a catalyst, this reaction proceeds rapidly under IR irradiation, with some reactions completing in as little as five minutes. scielo.org.mx This method has been shown to be effective for a variety of aldehydes, including those with electron-donating and electron-withdrawing groups, as well as heterocyclic aldehydes. scielo.org.mx The yields for these syntheses are consistently high, often exceeding 90%. scielo.org.mx

Table of 4H-Pyran Derivatives Synthesized using IR Irradiation

| Aldehyde | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 2-Amino-3-cyano-5-ethoxycarbonyl-6-methyl-4-phenyl-4H-pyran | 5 | 90 |

| 4-Nitrobenzaldehyde | 2-Amino-3-cyano-5-ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-4H-pyran | 5 | 98 |

| 3-Nitrobenzaldehyde | 2-Amino-3-cyano-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyran | 5 | 95 |

| 4-Fluorobenzaldehyde | 2-Amino-3-cyano-5-ethoxycarbonyl-6-methyl-4-(4-fluorophenyl)-4H-pyran | 5 | 90 |

Data sourced from a study on IR irradiation-assisted multicomponent synthesis. scielo.org.mx

Mechanochemical Approaches (Ball Milling) for Heterocyclic Synthesis from β-Keto Esters

Mechanochemistry, particularly ball milling, provides a solvent-free and often catalyst-free approach to organic synthesis, aligning with the principles of green chemistry. mdpi.comresearchgate.net This technique involves the use of mechanical force to induce chemical reactions between solid-state reactants. It has been successfully employed for the synthesis of various heterocyclic compounds from β-keto esters like ethyl acetoacetate.

One prominent example is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidinones (DHPMs). mdpi.comresearchgate.netpreprints.org Under ball milling conditions, this reaction can proceed with excellent yields (>98%) in short reaction times (as low as 10-30 minutes) without the need for a solvent or catalyst. mdpi.comresearchgate.netpreprints.org The efficiency of the reaction can be influenced by parameters such as the milling frequency and the ball-to-reagent weight ratio. mdpi.com

Mechanochemical methods have also been applied to the synthesis of other N-heterocycles, such as pyrazoles and 1,4-dihydropyridines, from β-keto esters or their derivatives. mdpi.comrsc.org These solvent-free approaches offer advantages in terms of reduced waste, simplified work-up procedures, and the ability to achieve high product yields. mdpi.comrsc.org

Synthesis of Structural Analogs and Modified Ethyl Oxobutanoates

The versatility of the oxobutanoate scaffold allows for the synthesis of a wide array of structural analogs with diverse functionalities. This section covers methods for preparing β-keto esters with varied substituents and the synthesis of halogenated and oxyimino derivatives.

Preparation of β-Keto Esters with Varied Substituents

The synthesis of β-keto esters with different substituents is crucial for expanding their applications in organic synthesis. Traditional methods like the Claisen condensation have limitations in varying substituents. nih.gov However, several modern methods have been developed to overcome these challenges.

One approach involves the reaction of ketone enolates with reagents like dimethyl or ethyl carbonate in the presence of a strong base. nih.gov While effective, this method can require long reaction times and an excess of reagents. nih.gov A more recent development is the decarboxylative Claisen condensation, where magnesium enolates of substituted malonic acid half oxyesters react with various acyl donors to produce functionalized α-substituted β-keto esters in good yields. organic-chemistry.org This method is compatible with acyl chlorides, acid anhydrides, and even carboxylic acids as acylating agents. organic-chemistry.org

Another strategy is the zinc carbenoid-mediated chain extension of β-keto esters, which allows for the introduction of methyl and aryl substituents at the β-position. organic-chemistry.org This transformation proceeds through the formation of a zinc enolate, followed by reaction with a diiodoalkane to generate a donor-acceptor cyclopropane, which then fragments to yield the chain-extended γ-keto ester. organic-chemistry.org

Methods for Synthesizing Substituted β-Keto Esters

| Method | Key Reagents | Type of Substitution |

|---|---|---|

| Decarboxylative Claisen Condensation | Substituted malonic acid half oxyesters, acyl donors | α-substitution |

| Zinc Carbenoid-Mediated Chain Extension | Zinc carbenoids (from diiodoalkanes) | β-substitution |

Synthesis of Halogenated and Oxyimino Oxobutanoate Derivatives

The introduction of halogen atoms or oxyimino groups into the oxobutanoate structure can significantly alter its chemical reactivity and biological activity.

Halogenated derivatives of ethyl acetoacetate can be prepared through various methods. For instance, ethyl 4-bromoacetoacetate can be synthesized by the low-temperature reaction of ethyl acetoacetate with bromine in an organic solvent. google.com The direct fluorination of β-keto esters can be achieved using electrophilic fluorinating agents like Selectfluor®, sometimes under mechanochemical conditions. mdpi.comcolab.ws The selectivity of this fluorination can be enhanced by using liquid-assisted grinding with an additive like acetonitrile (B52724). colab.ws

Oxyimino derivatives, specifically α-oxyimino-β-keto esters, are valuable synthetic intermediates. The enantioselective transfer hydrogenation of α-methoxyimino-β-keto esters has been reported using a Noyori–Ikariya complex as a catalyst. researchgate.net This reaction proceeds with high enantioselectivity, particularly for Z-configured methoxyimino substrates. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate |

| Malononitrile |

| Benzaldehyde |

| 4-Nitrobenzaldehyde |

| 3-Nitrobenzaldehyde |

| 4-Fluorobenzaldehyde |

| Pyridin-4-carbaldehyde |

| 2-Amino-3-cyano-5-ethoxycarbonyl-6-methyl-4-phenyl-4H-pyran |

| 2-Amino-3-cyano-5-ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-4H-pyran |

| 2-Amino-3-cyano-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyran |

| 2-Amino-3-cyano-5-ethoxycarbonyl-6-methyl-4-(4-fluorophenyl)-4H-pyran |

| 2-Amino-3-cyano-5-ethoxycarbonyl-6-methyl-4-(pyridin-4-yl)-4H-pyran |

| Urea |

| Thiourea |

| 3,4-Dihydropyrimidinones (DHPMs) |

| Pyrazoles |

| 1,4-Dihydropyridines |

| Substituted malonic acid half oxyesters |

| Acyl chlorides |

| Acid anhydrides |

| Carboxylic acids |

| Diiodoalkanes |

| Ethyl 4-bromoacetoacetate |

| Bromine |

| Selectfluor® |

| Acetonitrile |

| α-Oxyimino-β-keto esters |

| α-Methoxyimino-β-keto esters |

| Ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate |

| Ethyl 4-(2-nitrophenyl)-3-oxobutanoate |

| Dimethyl carbonate |

| Ethyl carbonate |

| Ethyl chloroformate |

| Zinc carbenoids |

| 1,1-Diiodoethane |

| Diiodotoluene |

Reaction Mechanisms and Mechanistic Insights for Ethyl 2 Amino 3 Oxobutanoate Transformations

Fundamental Reactivity of the Ethyl 2-amino-3-oxobutanoate Core

The fundamental reactivity of this compound is dictated by the interplay of its amino and oxo groups, which allows for a diverse array of chemical transformations.

Nucleophilic and Condensation Reactivity of Amino and Oxo Groups

The presence of both a nucleophilic amino group and an electrophilic keto-carbonyl group within the same molecule allows for a variety of condensation reactions. The amino group can react with carbonyl compounds to form imines or enamines, while the keto group is susceptible to nucleophilic attack. This dual reactivity is fundamental to its use in constructing more complex molecular architectures.

For instance, the reaction of this compound with other carbonyl-containing molecules can lead to the formation of heterocyclic structures like imidazoles and oxazoles. The initial step often involves the nucleophilic attack of the amino group on a carbonyl carbon, followed by cyclization and dehydration.

Enolate Chemistry and Regioselectivity in α-Alkylation of Ethyl Oxobutanoates

The α-carbon, situated between the ester and keto groups, possesses acidic protons. Deprotonation of this carbon by a suitable base generates a nucleophilic enolate ion. pressbooks.publibretexts.org This enolate is stabilized by the resonance delocalization of the negative charge onto the adjacent carbonyl oxygens. ucsb.edu

The presence of the amino group at the 2-position can enhance the stability of the enolate through resonance, which in turn influences the regioselectivity of subsequent reactions. Alkylation of this enolate ion with an alkyl halide is a common strategy to introduce new carbon-carbon bonds at the α-position. pressbooks.publibretexts.org This reaction proceeds via an SN2 mechanism, where the nucleophilic enolate attacks the electrophilic alkyl halide. pressbooks.publibretexts.org The choice of the alkyl halide is crucial, with primary and methyl halides being the most effective, while tertiary halides are unsuitable due to competing elimination reactions. pressbooks.publibretexts.org

The acetoacetic ester synthesis is a classic example of this type of reaction, converting an alkyl halide into a methyl ketone. pressbooks.publibretexts.org

Table 1: Comparison of Reactivity in Related Compounds

| Compound | Reactivity with Alkyl Halides | Hydrazone Formation | Hydrolysis Rate |

|---|---|---|---|

| Mthis compound | High (enolate stabilized by NH2) | Fast (direct NH2 coupling) | Moderate |

| Methyl acetoacetate (B1235776) | Moderate | Requires NH2 introduction | Fast |

Hydrazone Formation and Diazonium Coupling Mechanisms

The amino group of this compound can react with diazonium salts in a process known as diazonium coupling. This reaction typically proceeds through an electrophilic attack of the diazonium ion on the amino group, which can lead to the formation of a triazene. cdnsciencepub.com However, under certain conditions, coupling can occur at the C2-vinylic carbon of the corresponding enamine tautomer, followed by hydrolysis of the amino group to yield a 2-arylhydrazono-3-oxobutanoate. cdnsciencepub.com

The formation of hydrazones is a significant transformation, as these derivatives can exhibit biological activity and serve as intermediates in the synthesis of other heterocyclic compounds. cdnsciencepub.com The mechanism involves the initial formation of an azo intermediate which then tautomerizes to the more stable hydrazone form. nih.gov

Intramolecular Cyclization Mechanisms Involving this compound

The proximate positioning of the amino and keto groups within the this compound molecule facilitates intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.

Pathways to Pyrrolidone Derivatives from this compound

Under dehydrating conditions, such as heating, this compound can undergo intramolecular cyclization to form pyrrolidone derivatives. The reaction mechanism involves a series of steps beginning with the nucleophilic attack of the amino group on the carbonyl carbon of the keto group. This forms a five-membered ring intermediate. Subsequent dehydration and, in some cases, decarboxylation lead to the final pyrrolidone product.

The formation of these cyclic structures is a key step in the synthesis of various biologically active molecules. The ease of this cyclization is attributed to the favorable proximity of the reacting functional groups, which lowers the activation energy for the ring-closing step.

Tautomerization Processes in Cyclization Reactions

Tautomerism plays a crucial role in the cyclization reactions of this compound and related compounds. Keto-enol tautomerism is a key initial step in many of its reactions, including enolate formation and some cyclization pathways. The enol form can be more reactive in certain contexts.

In the context of cyclization, the molecule can exist in equilibrium between its keto and enol forms. The specific tautomer that participates in the reaction can influence the reaction pathway and the final product. For example, the nucleophilic attack of the amino group can occur on the keto-carbonyl carbon or, in some cases, be influenced by the enol form. Furthermore, imine-enamine tautomerism of the amino group is also a consideration in its reactivity profile.

Heterocyclic Ring Formation Mechanisms Driven by this compound Scaffolds

The reactivity of this compound, often generated in situ from its precursor ethyl 3-oxobutanoate (ethyl acetoacetate), is central to the construction of numerous heterocyclic rings. The interplay between its functional groups under different reaction conditions dictates the mechanistic pathway and the final product architecture.

The synthesis of 2-amino-4H-pyran derivatives is a prominent application of this compound precursors. This transformation is typically achieved through a one-pot, three-component reaction involving an aldehyde, an active methylene (B1212753) nitrile (such as malononitrile), and ethyl acetoacetate. scielo.org.mxgrowingscience.com The mechanism proceeds through a cascade of well-established reactions. scielo.org.mxmdpi.com

The reaction is generally initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. scielo.org.mxwikipedia.org This step forms a highly electrophilic α,β-unsaturated compound, often an arylidenemalononitrile intermediate. scielo.org.mx

Simultaneously, the base (e.g., ammonium (B1175870) hydroxide (B78521) or piperidine) abstracts an acidic α-proton from ethyl acetoacetate to form a resonance-stabilized enolate. scielo.org.mxucalgary.ca This enolate then acts as a nucleophile, attacking the electron-deficient β-carbon of the arylidenemalononitrile intermediate in a Michael addition reaction. scielo.org.mxmdpi.com This addition creates a new open-chain intermediate.

Table 1: Mechanistic Steps in Pyran Formation

| Step | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Knoevenagel Condensation | Aldehyde, Malononitrile | Arylidenemalononitrile |

| 2 | Enolate Formation | Ethyl Acetoacetate, Base | Ethyl Acetoacetate Enolate |

| 3 | Michael Addition | Arylidenemalononitrile, Enolate | Open-chain Adduct |

Pyrazole (B372694) rings, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be readily synthesized using ethyl oxobutanoate derivatives. dergipark.org.tr The most common method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound, such as ethyl acetoacetate, with a hydrazine (B178648) derivative. mdpi.com

The reaction mechanism begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the ethyl acetoacetate (typically the more reactive ketone carbonyl). This addition forms a carbinolamine intermediate. Subsequent dehydration leads to the formation of a hydrazone.

The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon (the ester carbonyl). This cyclization step forms a five-membered ring intermediate, which, after another dehydration step and tautomerization, yields the aromatic pyrazole ring. mdpi.com In many cases, this reaction leads to the formation of pyrazolone (B3327878) derivatives. Studies have demonstrated the synthesis of functionalized pyrazoles through the reaction of ethyl 2-(arylidene)-3-oxobutanoates with phenylhydrazine (B124118) hydrochlorides under reflux conditions in acetic acid. researchgate.net

A silver-catalyzed reaction has also been reported for synthesizing 5-aryl-3-trifluoromethyl pyrazoles using ethyl 4,4,4-trifluoro-3-oxobutanoate and N'-benzylidene tolylsulfonohydrazides. mdpi.com This process involves a sequence of nucleophilic addition, intramolecular cyclization, elimination, and a final Current time information in Bangalore, IN.iipseries.org-H shift.

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.net While this compound is a β-ketoester, its constituent parts and reactivity align with variations of this synthesis.

The established mechanism for the Gewald reaction starts with a Knoevenagel condensation between the ketone (or aldehyde) and the active methylene nitrile (e.g., ethyl cyanoacetate) to produce a stable α,β-unsaturated nitrile intermediate. wikipedia.orgthieme-connect.com The next step involves the nucleophilic addition of elemental sulfur to the carbanion of the Knoevenagel adduct, forming a thiolate intermediate. wikipedia.org

This intermediate then undergoes an intramolecular cyclization, where the thiolate attacks the cyano group, forming a five-membered imine ring. wikipedia.org A final tautomerization of the imine to an enamine results in the stable, aromatic 2-aminothiophene product. wikipedia.orgthieme-connect.com Microwave irradiation has been shown to improve reaction times and yields. wikipedia.org Although the classic reaction uses an α-cyanoester, the principles can be adapted. For instance, a variation synthesizes a 3-acetyl-2-aminothiophene from a sulfur adduct and the sodium salt of cyanoacetone. wikipedia.org

Quinoline (B57606) scaffolds are commonly synthesized via the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as ethyl acetoacetate. acgpubs.org This method provides a straightforward route to polysubstituted quinolines.

The mechanism is initiated by a base- or acid-catalyzed aldol-type condensation between the enolate of ethyl acetoacetate and the carbonyl group of the 2-aminoaryl ketone (e.g., 2-aminoacetophenone). This step forms a β-hydroxy ketone intermediate. Subsequent dehydration of this aldol (B89426) adduct yields an α,β-unsaturated ketone.

The final step is an intramolecular cyclization, where the aromatic amino group performs a nucleophilic attack on the β-carbon of the unsaturated system (a Michael-type addition), followed by tautomerization and elimination of water to form the dihydropyridine (B1217469) ring. Aromatization then occurs, often through oxidation, to yield the stable quinoline ring system. iipseries.org This reaction has been effectively carried out using catalysts like chloramine-T in refluxing acetonitrile (B52724). acgpubs.org

Thiophene (B33073) Ring Assembly (e.g., Gewald Reaction)

Comparative Reactivity and Steric/Electronic Effects in this compound Analogs

The reactivity of the ethyl 3-oxobutanoate framework is significantly influenced by the nature of substituents on the molecule. These substituents can exert steric and electronic effects that alter the acidity of the α-protons, the nucleophilicity of the resulting enolate, and the stability of reaction intermediates.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): The presence of an EWG, such as a nitro group at the α-position (e.g., in ethyl 2-nitro-3-oxobutanoate), increases the acidity of the α-proton, facilitating enolate formation. However, the strong inductive effect also enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.

Electron-Donating Groups (EDGs): Conversely, EDGs would decrease the acidity of the α-proton, potentially slowing down the initial deprotonation step required for many of the heterocyclic syntheses.

Steric Effects:

Bulky Substituents: Introducing bulky substituents, such as methyl or benzyl (B1604629) groups, can sterically hinder the approach of nucleophiles or bases. This can influence the regioselectivity of reactions and may stabilize the β-keto ester by preventing intermolecular reactions. For example, in the Friedländer synthesis, the size of the R groups on the ketone and the active methylene compound can dictate the reaction's feasibility and yield.

Table 2: Comparative Effects of Analogs

| Analog/Substituent | Position | Effect Type | Impact on Reactivity |

|---|---|---|---|

| Nitro (NO₂) | α-carbon | Electronic (EWG) | Increases α-proton acidity; enhances electrophilicity of α-carbon. |

| Methyl (CH₃) | α-carbon | Steric/Electronic (weak EDG) | Provides steric hindrance; slightly decreases α-proton acidity. |

| Phenyl (C₆H₅) | γ-carbon (benzoyl) | Electronic/Steric | Stabilizes enolate via resonance; provides steric bulk. |

Hydrolysis and Decarboxylation Mechanisms of Ethyl Oxobutanoates

Ethyl 3-oxobutanoate and its alkylated derivatives can undergo hydrolysis followed by decarboxylation to produce ketones, a reaction sequence central to the acetoacetic ester synthesis. ucalgary.calibretexts.org

Hydrolysis: The first step is the hydrolysis of the ethyl ester to a carboxylic acid. This can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (Saponification): Involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion (EtO⁻) to yield a carboxylate salt. Subsequent acidification protonates the carboxylate to give the β-ketoacid. libretexts.org

Acid-catalyzed hydrolysis: The ester carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After proton transfer and elimination of an ethanol (B145695) molecule, the β-ketoacid is formed.

Decarboxylation: The resulting β-ketoacid is thermally unstable and readily undergoes decarboxylation upon gentle heating. libretexts.orglibretexts.org This ease of decarboxylation is a unique feature of compounds with a carbonyl group at the β-position relative to a carboxyl group. libretexts.org

The mechanism proceeds through a cyclic, six-membered transition state. libretexts.org The carboxylic acid proton is transferred to the β-carbonyl oxygen, while the C-C bond between the α- and carboxyl carbons breaks. This concerted process releases carbon dioxide (CO₂) and forms an enol intermediate. The enol then rapidly tautomerizes to the more stable keto form, yielding the final ketone product. libretexts.org

Asymmetric Synthesis and Stereoselective Transformations of Ethyl 2 Amino 3 Oxobutanoate Derivatives

Enantioselective Reduction Strategies for Chiral Hydroxy Esters

The conversion of the β-keto group in ethyl 2-amino-3-oxobutanoate derivatives to a hydroxyl group with high stereocontrol is a primary challenge. This transformation establishes two adjacent stereocenters, and various methods have been developed to achieve high diastereo- and enantioselectivity.

Biocatalytic Reductions Employing Yeasts and Enzymes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the reduction of ketones. nih.gov Whole cells of yeasts, such as Saccharomyces cerevisiae (baker's yeast), and isolated enzymes (ketoreductases) are widely used to reduce β-keto esters. nih.govscribd.com These biocatalysts can deliver chiral alcohols with high enantiomeric excess (e.e.), often following predictable stereochemical models like Prelog's rule. studycorgi.com

The stereoselective reduction of ethyl 2-(benzamidomethyl)-3-oxobutanoate has been investigated using a variety of yeasts. For instance, Kluyveromyces marxianus var. lactis CL69 was found to produce (2R,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate with greater than 99% e.e. and a diastereomeric excess (d.e.) of 98%. In contrast, Pichia glucozyma CBS 5766 yielded the (2S,3S)-isomer as the major product.

Enzyme-catalyzed reductions provide a more controlled approach. Ketoreductases (KREDs), often sourced from microorganisms like Candida parapsilosis or expressed in recombinant hosts like E. coli, can catalyze the reduction of β-keto esters with high conversions and selectivities. nih.govunipd.it For example, a short-chain dehydrogenase/reductase from Chryseobacterium sp. (ChKRED12) was used for the stereoselective reduction of ethyl 3-oxo-3-(2-thienyl) propanoate, a structural analog, to the corresponding (S)-hydroxy ester, which is a key intermediate for the antidepressant duloxetine. jmb.or.kr The efficiency of these enzymatic reductions often relies on cofactor regeneration systems, for which enzymes like glucose dehydrogenase are commonly co-expressed. unipd.itmdpi.com

| Substrate | Biocatalyst | Product Configuration | Yield (%) | d.e. (%) | e.e. (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Kluyveromyces marxianus var. lactis CL69 | (2R,3S) | - | 98 | >99 | |

| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Pichia glucozyma CBS 5766 | (2S,3S) | - | - | - | |

| Ethyl 4-chloro-3-oxobutanoate | Saccharomyces cerevisiae (fermentation broth) with β-cyclodextrin | (S) | 76 | - | 92 | cjcatal.com |

| Ethyl 2-oxo-3-(N-benzoylamino)-3-phenylpropionate | Hansenula polymorpha SC 13865 | (2R,3S) | >80 | - | >94 | mdpi.com |

Transition Metal Catalyzed Asymmetric Hydrogenation of Oxobutanoates

Homogeneous asymmetric hydrogenation using transition metal complexes is a powerful and versatile method for the synthesis of chiral compounds. researchgate.net Catalysts based on rhodium, ruthenium, iridium, and nickel, paired with chiral phosphine (B1218219) ligands, have been successfully applied to the reduction of this compound derivatives, often proceeding via dynamic kinetic resolution to yield products with high stereopurity. researchgate.net

The choice of metal and ligand is crucial for achieving high selectivity. These catalytic systems are effective for the hydrogenation of α-amino-β-keto ester hydrochlorides or N-acylated derivatives, leading predominantly to either syn or anti β-hydroxy α-amino esters depending on the catalyst system employed. researchgate.net For instance, the reduction of 2-benzamidomethyl-3-oxobutanoate has been achieved with high enantiomeric excess using Ru(II) complexes with chiral diphosphine ligands. researchgate.net

Dynamic Kinetic Resolution (DKR) Protocols in β-Keto Ester Hydrogenation

Dynamic kinetic resolution (DKR) is a potent strategy for converting a racemic starting material into a single, enantiomerically pure product in theoretically 100% yield. This process combines a fast, catalyst-mediated racemization of the starting material with a stereoselective reaction. For α-substituted-β-keto esters like the derivatives of this compound, the α-proton is acidic, allowing for rapid racemization via an enol or enolate intermediate. This is then coupled with a highly enantioselective and diastereoselective hydrogenation.

Rhodium and Ruthenium Catalyzed Dynamic Kinetic Resolution Systems

Ruthenium and rhodium-based catalysts are among the most effective for the DKR of α-amino-β-keto ester derivatives. researchgate.net Landmark work demonstrated that racemic methyl and ethyl 2-acylamino-3-oxobutyrates can be hydrogenated to give syn-β-hydroxy-α-amino esters, which are precursors to D- and L-threonine. researchgate.netscispace.com

Ruthenium catalysts, particularly those employing BINAP and its analogues as chiral ligands, have shown exceptional performance. researchgate.net For example, the hydrogenation of racemic ethyl 2-acetylamino-3-oxobutanoate using a (+)-BINAP-Ru(II) catalyst yields the precursor to L-threonine with 94% e.e. researchgate.net Conversely, the (−)-CHIRAPHOS-Ru catalyst provides access to the D-threonine precursor with 99% e.e. researchgate.net These reactions typically afford the syn diastereomer with high selectivity. researchgate.net

| Substrate | Catalyst | Product | Diastereoselectivity (syn:anti) | e.e. (%) | Reference |

|---|---|---|---|---|---|

| Racemic ethyl 2-acetylamino-3-oxobutanoate | (+)-BINAP-Ru(II) | L-threonine precursor | - | 94 | researchgate.net |

| Racemic ethyl 2-acetylamino-3-oxobutanoate | (-)-CHIRAPHOS-Ru(II) | D-threonine precursor | - | 99 | researchgate.net |

| Racemic methyl 2-benzamido-3-oxobutanoate | [RuCl((R)-MeO-BIPHEP)(p-cymene)]Cl | (2S,3R)-syn-product | 99:1 | 98 | researchgate.net |

| α-Amino-β-keto ester hydrochloride | Rh-Ferrocenylphosphine / NaOAc | anti-β-Hydroxy-α-amino ester | 92:8 to 97:3 | 58-83 | researchgate.net |

Iridium and Nickel Catalyzed Stereoselective Hydrogenation

More recently, iridium and nickel-based catalysts have emerged as powerful tools for the DKR of α-amino-β-keto ester hydrochlorides, characteristically yielding anti-β-hydroxy-α-amino esters with excellent stereoselectivity. researchgate.netrsc.org This selectivity is complementary to the syn-selectivity often observed with ruthenium catalysts.

Iridium complexes with chiral bisphosphine ligands such as MeO-BIPHEP or SYNPHOS efficiently catalyze the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides. nih.govcolab.ws These reactions proceed via DKR to afford a range of anti-β-hydroxy-α-amino ester derivatives with high yields, diastereoselectivities (up to 99% d.e.), and enantioselectivities (up to 92% e.e.). colab.ws Mechanistic studies suggest that the reaction proceeds through chelation of the ketone oxygen and the amine nitrogen to the metal center. nih.gov

Homogeneous chiral nickel-bisphosphine complexes have also been developed for the DKR of α-amino-β-keto ester hydrochlorides. rsc.orgnih.gov These earth-abundant metal catalysts provide an efficient route to anti-β-hydroxy-α-amino esters with high diastereo- and enantioselectivities. researchgate.netnih.gov

| Substrate | Catalyst System | Product Configuration | d.e. (%) | e.e. (%) | Reference |

|---|---|---|---|---|---|

| α-Amino-β-keto ester HCl | Ir-SYNPHOS | anti | Up to 99 | Up to 92 | colab.ws |

| α-Amino-β-keto ester HCl | Ir-MeO-BIPHEP / NaBArF | anti | High | High | nih.gov |

| α-Amino-β-keto ester HCl | Chiral Nickel-Bisphosphine | anti | High | High | rsc.orgnih.gov |

Chiral Building Block Applications of this compound Derivatives

The enantiomerically pure β-hydroxy-α-amino esters synthesized from this compound derivatives are highly versatile chiral building blocks. Their bifunctional nature, possessing both hydroxyl and amino groups on a defined stereochemical scaffold, makes them ideal starting materials for the synthesis of a wide array of complex molecules.

A prominent application is the synthesis of essential and non-proteinogenic amino acids, such as D- and L-threonine and their analogues. researchgate.net The syn- and anti-diastereomers obtained through the methods described above can be hydrolyzed to provide the core structures of these important compounds.

Furthermore, these chiral synthons are key intermediates in the preparation of numerous pharmaceuticals. For example, the anti-β-hydroxy-α-amino acid motif is a structural component in antibiotics and enzyme inhibitors. researchgate.netnih.gov The ability to selectively generate either the syn or anti diastereomer through the choice of an appropriate catalytic system (e.g., Ru for syn, Ir/Ni for anti) provides a powerful and flexible platform for target-oriented synthesis in medicinal chemistry. researchgate.net

Asymmetric Synthesis of Amino Acid Derivatives (e.g., Threonine)

A significant application of this compound derivatives is in the practical production of the essential amino acid threonine. This is achieved through the asymmetric hydrogenation of a racemic N-acyl-2-amino-3-oxobutanoate, which is readily prepared from the parent ester. This process operates via a dynamic kinetic resolution, where the rapidly racemizing starting material is converted into a single, desired stereoisomer of the product in high yield and enantiomeric excess.

Key to this transformation is the use of chiral rhodium and ruthenium catalysts. Research has shown that while both are effective, ruthenium complexes containing chiral bisphosphine ligands often provide superior results. aist.go.jp The process involves the stereoselective reduction of the ketone at the C-3 position, which, in conjunction with the existing chiral center at C-2, establishes the (2S, 3R) or (2R, 3S) stereochemistry characteristic of L-threonine and D-threonine, respectively. aist.go.jpbrenda-enzymes.org The dynamic kinetic resolution mechanism allows for a theoretical yield of 100% of the desired diastereomer. aist.go.jp

Table 1: Catalytic Systems for Asymmetric Synthesis of Threonine Derivatives This table is representative of the types of catalysts used in the synthesis of threonine derivatives via dynamic kinetic resolution.

| Catalyst Type | Ligand Family | Product Stereochemistry | Reference |

|---|---|---|---|

| Ruthenium-based | Chiral Bisphosphine | L-threonine, D-threonine | aist.go.jp |

Stereoselective Formation of β-Hydroxy α-Amino Esters

The stereoselective synthesis of β-hydroxy α-amino esters is a cornerstone of medicinal and synthetic organic chemistry, and derivatives of this compound are pivotal starting materials. The asymmetric hydrogenation via dynamic kinetic resolution (DKR) is a primary method for achieving this. aist.go.jp

An efficient method for producing highly enantiomerically enriched anti-aryl-β-hydroxy α-amino esters involves the asymmetric transfer hydrogenation of the corresponding α-amino β-keto ester hydrochlorides. chemscene.com This reaction, which also proceeds through a dynamic kinetic resolution, utilizes a Ru(II) catalyst. The process is noted for yielding the anti diastereomer with high selectivity, which can be an advantage over other methods that favor the syn product. chemscene.com

The general strategy involves the reduction of the β-keto group to a hydroxyl group, creating a second stereocenter. The choice of catalyst and reaction conditions dictates the diastereoselectivity (syn vs. anti) and the enantioselectivity of the final product.

Table 2: Research Findings on Stereoselective Hydrogenation This table summarizes findings for the synthesis of β-hydroxy α-amino esters from α-amino β-keto ester precursors.

| Catalytic System | Substrate | Key Outcome | Diastereoselectivity | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Ru(II)-catalyzed transfer hydrogenation | α-Amino β-keto ester hydrochlorides | Formation of anti β-hydroxy α-amino esters | High | High | chemscene.com |

Transaminase-Catalyzed Synthesis of Chiral β-Amino Esters

While transaminases are widely used for the synthesis of chiral amines, their application to synthesize chiral β-amino esters starting from this compound is not the typical transformation pathway. Instead, enzymes belonging to the aminotransferase family are fundamentally involved in the biosynthesis of the parent compound, 2-amino-3-oxobutanoate.

The enzyme 2-amino-3-ketobutyrate coenzyme A ligase (GCAT), also known as glycine (B1666218) acetyltransferase, is a pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzyme that belongs to the class-II aminotransferase family. uniprot.orguniprot.org It catalyzes the reversible condensation of glycine and acetyl-CoA to form 2-amino-3-oxobutanoate and coenzyme A. aist.go.jpuniprot.org This reaction is a key step in the primary metabolic degradation pathway of L-threonine in various organisms, including E. coli and mammals. brenda-enzymes.orguniprot.orguniprot.org

The catalytic cycle involves the formation of an external aldimine intermediate between the enzyme's PLP cofactor and the glycine substrate, followed by the acyl transfer from acetyl-CoA. aist.go.jp Therefore, in the context of this compound, the relevant transaminase-catalyzed synthesis is the formation of its parent acid, not its use as a substrate to produce a different chiral amino ester.

Table 3: Enzyme and Reaction Details

| Enzyme Name | EC Number | Family | Reaction Catalyzed | Reference |

|---|

Computational Chemistry and Theoretical Investigations of Ethyl 2 Amino 3 Oxobutanoate

Density Functional Theory (DFT) Applications for Molecular Properties

DFT methods have been widely applied to predict a range of molecular properties of organic compounds, including those structurally related to Ethyl 2-amino-3-oxobutanoate. semanticscholar.orgresearchgate.net These computational techniques allow for the accurate determination of molecular geometries, the prediction of spectroscopic characteristics, and the analysis of electronic structure to forecast reactivity.

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. Geometry optimization using DFT allows for the determination of the most stable conformation of this compound. This process involves finding the minimum energy structure on the potential energy surface. For flexible molecules like this one, which possesses several rotatable bonds, conformational analysis is essential to identify various low-energy conformers and understand their relative stabilities. researchgate.net

A critical aspect of the structure of this compound is the potential for keto-enol tautomerism. researchgate.netumsl.edu Computational studies can predict the relative energies of the keto and various enol forms, as well as the enamine tautomers. The stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding, which can be effectively modeled using DFT. researchgate.net For the related compound, ethyl acetoacetate (B1235776), the enol form is stabilized by a strong intramolecular hydrogen bond, and DFT calculations can quantify this stabilization energy. researchgate.net Similar analyses for this compound would reveal the preferred tautomeric form in the gas phase and in different solvents, which is crucial for understanding its reactivity. researchgate.net

Theoretical conformational analysis of related β-keto esters has shown that the relative stabilities of different conformers can be calculated with a high degree of accuracy. researchgate.net These studies often employ methods like the B3LYP functional with a suitable basis set, such as 6-311++G(d,p), to obtain reliable geometric parameters. researchgate.net

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can generate theoretical vibrational (IR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra that can be compared with experimental results to confirm the structure of a synthesized compound. researchgate.netresearchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated for the optimized geometry of this compound. These calculated frequencies, when appropriately scaled, typically show excellent agreement with experimental FT-IR spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net For instance, the characteristic C=O and N-H stretching frequencies can be precisely predicted.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. semanticscholar.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized structure, theoretical NMR spectra can be generated. These predictions are highly useful for assigning peaks in experimental spectra and for distinguishing between different isomers or tautomers. researchgate.netmdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. beilstein-journals.org TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations help to identify the electronic transitions, such as π-to-π* transitions, that are responsible for the observed UV-Vis spectrum. nih.gov

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) | Corresponding Functional Group/Transition |

|---|---|---|---|

| IR | ν(N-H) | ~3400-3300 cm⁻¹ | Amino group stretching |

| ν(C=O, ketone) | ~1725 cm⁻¹ | Ketone carbonyl stretching | |

| ν(C=O, ester) | ~1745 cm⁻¹ | Ester carbonyl stretching | |

| ¹H NMR | δ(CH₃, acetyl) | ~2.2 ppm | Methyl protons adjacent to ketone |

| δ(CH, alpha) | ~4.0 ppm | Alpha-carbon proton | |

| δ(NH₂) | Variable | Amino group protons | |

| UV-Vis (TD-DFT) | λmax | ~270 nm | n → π* transition of the ketone |

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity. DFT calculations provide several tools for this purpose.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). biointerfaceresearch.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net For this compound, the HOMO is likely to be localized on the amino group and the enol or enolate form, while the LUMO would be associated with the carbonyl groups.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. researchgate.net It can reveal important information about hyperconjugative interactions, charge transfer, and the nature of intramolecular hydrogen bonds. semanticscholar.org For instance, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pair into adjacent antibonding orbitals, which contributes to the molecule's stability and influences its reactivity.

Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the molecular surface. nih.gov Regions of negative potential (electron-rich) indicate sites that are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the carbonyl oxygens and a more positive potential near the amino protons and the alpha-carbon.

| Parameter | Definition | Significance for Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Relates to chemical reactivity and stability nih.govresearchgate.net |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Measures resistance to change in electron distribution |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Measures the ability to attract electrons |

Prediction of Spectroscopic Signatures (IR, NMR, UV-Vis) of Ethyl Oxobutanoates

Theoretical Mechanistic Elucidation of this compound Reactions

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map out the entire reaction pathway, including transition states and intermediates. masterorganicchemistry.com For reactions involving this compound, such as condensations, cyclizations, or transesterifications, DFT calculations can provide invaluable insights. rsc.orgresearchgate.net

For example, in a Knorr pyrazole (B372694) synthesis involving a β-ketoester, theoretical studies can elucidate the regioselectivity of the reaction by comparing the activation energies for different possible cyclization pathways. rsc.org Similarly, the mechanism of transesterification of β-keto esters can be studied computationally, revealing the role of the catalyst and the nature of the intermediates, which could involve an enol or an acylketene. rsc.org Theoretical investigations into the decarboxylation of related β-keto acids have supported a cyclic transition state model. masterorganicchemistry.com

Computational Studies on Stereochemical Control and Selectivity in Oxobutanoate Chemistry

Many reactions involving oxobutanoate derivatives can generate new stereocenters. Computational studies are instrumental in understanding and predicting the stereochemical outcome of such reactions. nih.gov By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the selectivity of a reaction can be predicted. nih.gov

For instance, in an asymmetric reaction catalyzed by a chiral catalyst, DFT can be used to model the catalyst-substrate complex and determine the transition state structures for the formation of both enantiomers. mdpi.com The difference in the activation energies of these transition states allows for a quantitative prediction of the enantiomeric excess (ee) of the reaction. Such studies are crucial for the rational design of new and more effective chiral catalysts for stereoselective transformations of oxobutanoates.

Applications of Ethyl 2 Amino 3 Oxobutanoate in Advanced Organic Synthesis

Synthesis of Diverse Heterocyclic Compounds

The strategic placement of reactive sites within ethyl 2-amino-3-oxobutanoate and its analogs makes them ideal starting materials for constructing various heterocyclic rings. Through reactions like condensations, cyclizations, and multicomponent reactions, these simple acyclic precursors are transformed into complex cyclic structures.

Pyran Derivatives

Polyfunctionalized 4H-pyrans are a significant class of heterocyclic compounds, and their synthesis is efficiently achieved through a one-pot, three-component reaction. This reaction typically involves an aldehyde, an active methylene (B1212753) compound like malononitrile, and a β-ketoester, most commonly ethyl acetoacetate (B1235776). growingscience.comscielo.org.mxjmcs.org.mxajrconline.org The "2-amino" feature of the resulting pyran ring is often introduced by using an ammonia-based catalyst. growingscience.comjmcs.org.mx

The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the ethyl acetoacetate enolate. The final step is a cyclization and tautomerization to form the stable 2-amino-4H-pyran ring. Various catalysts, including ammonium (B1175870) hydroxide (B78521), iodine, and caffeine, have been employed to promote this reaction under mild conditions, often at room temperature. growingscience.comajrconline.orgazaruniv.ac.ir

Table 1: Examples of 2-Amino-4H-Pyran Derivatives Synthesized from Ethyl Acetoacetate

| Aldehyde | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ammonia (B1221849) 25% | Ethyl 2-amino-5-ethoxycarbonyl-6-methyl-4-phenyl-4H-pyran-3-carbonitrile | 94 | growingscience.com |

| 4-Nitrobenzaldehyde | Ammonium hydroxide | Ethyl 2-amino-3-cyano-5-ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-4H-pyran | 98 | scielo.org.mx |

| 3-Nitrobenzaldehyde | Ammonium hydroxide | Ethyl 2-amino-3-cyano-5-ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-4H-pyran | 97 | scielo.org.mx |

| Formaldehyde | Ammonium hydroxide | Ethyl 2-amino-3-cyano-5-ethoxycarbonyl-6-methyl-4H-pyran | 45 | scielo.org.mx |

Pyrrolidone Derivatives

The scaffold of ethyl 4-amino-3-oxobutanoate is a key precursor for synthesizing optically active 4-hydroxy-2-pyrrolidones, which are valuable intermediates in the synthesis of carbapenem (B1253116) antibiotics. google.com A notable process involves the asymmetric hydrogenation of an N-protected ethyl 4-amino-3-oxobutanoate, such as ethyl 4-benzyloxycarbonylamino-3-oxobutanoate. google.comepo.org

Table 2: Synthesis of Optically Active 4-Hydroxy-2-pyrrolidone

| Starting Material | Key Transformation | Final Product | Yield (%) | Reference |

|---|

Imidazole and Oxazole (B20620) Derivatives

Imidazole Derivatives

The ethyl 3-oxobutanoate core is utilized in the synthesis of benzimidazole (B57391) derivatives. In a common approach, ethyl acetoacetate is condensed with o-phenylenediamines. ijrpc.com The reaction proceeds through the formation of a Schiff base intermediate, (Z)-ethyl 3-(2-aminophenylimino)butanoate, which then undergoes intramolecular cyclization to yield the benzimidazole ring system. ijrpc.com This reaction can be catalyzed by Lewis acids like tin(II) chloride dihydrate (SnCl2·2H2O) under conventional heating or microwave irradiation. ijrpc.com

Oxazole Derivatives

For the synthesis of oxazoles, ethyl 2-acetylamino-3-oxobutanoate serves as a direct precursor. oup.com The reaction with phosphoryl chloride leads to the formation of ethyl 2,5-dimethyloxazole-4-carboxylate. oup.com This transformation highlights a classic method for constructing the oxazole ring from a β-ketoester bearing an amino group on the alpha carbon.

Table 3: Synthesis of Imidazole and Oxazole Derivatives

| Heterocycle | Starting Materials | Product | Reference |

|---|---|---|---|

| Benzimidazole | o-Phenylenediamine, Ethyl 3-oxobutanoate | 2-Methyl-1H-benzoimidazole | ijrpc.com |

| Oxazole | Ethyl 2-acetylamino-3-oxobutanoate | Ethyl 2,5-dimethyloxazole-4-carboxylate | oup.com |

Thiophene (B33073) Derivatives

The Gewald reaction is a powerful and versatile method for synthesizing polysubstituted 2-aminothiophenes. umich.edutubitak.gov.tr This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. ijert.org Ethyl acetoacetate is a frequently used ketone component in this reaction. sciforum.netresearchgate.net

In a typical procedure, ethyl acetoacetate, an activated nitrile (like malononitrile), and elemental sulfur are reacted together in a suitable solvent like ethanol (B145695), often with a base catalyst such as triethylamine (B128534) or morpholine. sciforum.netresearchgate.net The reaction proceeds to afford highly functionalized 2-aminothiophenes in good yields. sciforum.net Modern variations of this method utilize techniques like ball milling to perform the synthesis under solvent-free and catalyst-free conditions, enhancing its efficiency and environmental friendliness. sciforum.net

Table 4: Thiophene Derivatives via Gewald Reaction using Ethyl Acetoacetate

| α-Cyano Compound | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Malononitrile | Ball milling, 750 rpm, 30 min | Ethyl 2-amino-4-cyano-5-methylthiophene-3-carboxylate | 97 | sciforum.net |

| Ethyl cyanoacetate | Ball milling, 750 rpm, 30 min | Diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate | 96 | sciforum.net |

| Malononitrile | Diethylamine, Ethanol | Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate | - | researchgate.net |

Pyrazole (B372694) Derivatives

The Knorr pyrazole synthesis, first reported in 1883, is a classic and enduring method for preparing pyrazole derivatives. hilarispublisher.com This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648). jk-sci.commdpi.com Ethyl acetoacetate is a quintessential 1,3-dicarbonyl substrate for this synthesis. hilarispublisher.commdpi.com

The reaction between ethyl acetoacetate and a hydrazine derivative (e.g., phenylhydrazine) is typically carried out in a solvent like ethanol or acetic acid and can be catalyzed by acid. hilarispublisher.comjk-sci.com The condensation can lead to two regioisomeric pyrazole products, depending on which carbonyl group of the β-ketoester undergoes the initial nucleophilic attack by the hydrazine. The reaction often results in the formation of pyrazolone (B3327878) derivatives. hilarispublisher.com

Table 5: Pyrazole Derivatives from Ethyl Acetoacetate via Knorr Synthesis

| Hydrazine | Conditions | Product | Reference |

|---|---|---|---|

| Phenylhydrazine (B124118) | - | 1-Phenyl-3-methyl-5-pyrazolone | hilarispublisher.com |

| Phenylhydrazine | nano-ZnO catalyst | 1,3,5-substituted pyrazole derivatives | mdpi.com |

| Hydrazine hydrate | Absolute alcohol | 3-Methyl-1H-pyrazol-5(4H)-one | hilarispublisher.com |

Quinoline (B57606) Derivatives

The Friedländer annulation is a direct and efficient method for synthesizing quinoline derivatives. acgpubs.orgderpharmachemica.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl acetoacetate or its derivatives. acgpubs.orgenamine.net

For instance, the condensation of 2-aminoacetophenone (B1585202) with ethyl acetoacetate in the presence of a catalyst like chloramine-T in refluxing acetonitrile (B52724) yields ethyl 2,4-dimethylquinoline-3-carboxylate in excellent yield. acgpubs.org Similarly, reacting 2-aminoaryl ketones with ethyl 4-chloro-3-oxobutanoate in the presence of chlorotrimethylsilane (B32843) provides a high-yield route to ethyl 2-(chloromethyl)quinoline-3-carboxylates. enamine.net These examples demonstrate the utility of the ethyl 3-oxobutanoate framework in constructing the quinoline core.

Table 6: Quinoline Derivatives via Friedländer Synthesis

| 2-Aminoaryl Ketone | Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminoacetophenone | Ethyl acetoacetate | Chloramine-T, Acetonitrile, reflux | Ethyl 2,4-dimethylquinoline-3-carboxylate | 90 | acgpubs.org |

| 2-Aminobenzophenone | Ethyl acetoacetate | Chloramine-T, Acetonitrile, reflux | Ethyl 4-methyl-2-phenylquinoline-3-carboxylate | 92 | acgpubs.org |

| 2-Aminoacetophenone | Ethyl 4-chloro-3-oxobutanoate | Chlorotrimethylsilane | Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate | High | enamine.net |

| 2-Aminobenzophenone | Ethyl 4-chloro-3-oxobutanoate | Chlorotrimethylsilane | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate | High | enamine.net |

Formation of Amino Acid and Peptide Scaffolds

This compound hydrochloride serves as a crucial intermediate in the synthesis of amino acid derivatives and peptide structures. The presence of both an amine and a keto-ester functionality allows for a variety of chemical transformations, making it an ideal starting point for constructing the backbones of non-natural amino acids and for peptide fragment condensation.

The methyl analog, Mthis compound, is explicitly mentioned as a precursor in peptide synthesis, highlighting the utility of this class of compounds in building larger, biologically relevant molecules. The reactivity of the amino group allows for standard peptide coupling reactions, while the other functional groups can be modified to introduce diverse side chains or to create specific secondary structures. For example, a related compound, ethyl 4-amino-3-oxobutanoate, can be synthesized and subsequently used to create heterocyclic systems like mercapto-imidazoles, which can be incorporated into larger peptide mimetics. unimi.it This demonstrates the potential for these butanoates to act as versatile scaffolds for creating complex peptide-based structures. The synthesis of unnatural amino acids is a significant area of drug discovery, and building blocks like this compound are instrumental in this field. researchgate.netresearchgate.net

Precursors for Complex and Multi-functional Organic Molecules

The trifecta of functional groups in this compound makes it an excellent precursor for a variety of complex and multi-functionalized organic molecules, particularly heterocyclic compounds. It readily participates in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to generate structurally complex products.

One of the most prominent applications is in the synthesis of substituted pyrans. Through one-pot, three-component reactions involving an aldehyde, malononitrile, and an ethyl acetoacetate derivative (the precursor to this compound), a diverse range of 2-amino-3-cyano-4H-pyrans can be synthesized. growingscience.comscielo.org.mxajrconline.org These reactions are often catalyzed by simple bases like ammonia or ammonium hydroxide and can be promoted by methods such as infrared irradiation to achieve high yields in short reaction times. growingscience.comscielo.org.mx

Similarly, the compound is a key building block for other important heterocyclic systems:

Pyridines: Substituted pyridines can be prepared through one-pot cyclocondensation reactions. For instance, reacting 3-amino-1-arylbut-2-en-1-ones (derivable from this compound) with various active methylene compounds in the presence of ammonium acetate (B1210297) leads to the formation of highly functionalized pyridines. nih.govcore.ac.uk

Pyrazoles: These are synthesized via (3+2) annulation reactions. Ethyl 2-(arylidene)-3-oxobutanoates, formed from the condensation of ethyl acetoacetate and an aldehyde, react with hydrazines to yield functionalized pyrazoles, which are significant scaffolds in medicinal chemistry. researchgate.netgoogle.com

Thiophenes: The Gewald reaction, a classic method for thiophene synthesis, can utilize precursors derived from this compound. Condensation with active methylene nitriles and elemental sulfur produces highly substituted 2-aminothiophenes, which are valuable intermediates for pharmaceuticals and dyes. scirp.orgtubitak.gov.trnih.govtandfonline.com

The table below summarizes the synthesis of various heterocycles using ethyl acetoacetate/ethyl 2-amino-3-oxobutanoate as a key precursor.

| Heterocycle | Reaction Type | Key Reactants | Catalyst/Conditions | Reference(s) |

| 4H-Pyrans | Multicomponent Cyclocondensation | Aldehyde, Malononitrile, Ethyl Acetoacetate | Ammonium Hydroxide / IR Irradiation | growingscience.com, scielo.org.mx |

| Pyridines | Bohlmann-Rahtz Cyclocondensation | Alkynone, Ammonia | Heat (Reflux) | core.ac.uk |

| Pyrazoles | (3+2) Annulation | Arylidene-3-oxobutanoate, Phenylhydrazine | Acetic Acid / Reflux | researchgate.net, google.com |

| Thiophenes | Gewald Reaction | Cyanoacetamide, Elemental Sulfur | Base (e.g., Triethylamine) | scirp.org, tubitak.gov.tr |

Role in Agrochemical and Specialty Chemical Synthesis

The utility of this compound and its derivatives extends to the industrial production of agrochemicals and specialty chemicals. The heterocyclic scaffolds synthesized from this compound are often bioactive, making them suitable for use in agriculture.

Agrochemicals: Polyfunctionalized 4H-pyrans, synthesized via multicomponent reactions involving ethyl acetoacetate, are noted for their potential as biodegradable agrochemicals. growingscience.com Furthermore, the broader class of diketene (B1670635) derivatives, from which oxobutanoates are synthesized, are crucial intermediates in the manufacture of herbicides, fungicides, and insecticides. marketresearchintellect.com A notable example involves a related fluorinated building block, ethyl 4,4,4-trifluoro-3-oxobutanoate, which is a key component in the synthesis of the commercial herbicides dithiopyr (B166099) and thiazopyr. jst.go.jp This highlights the importance of the oxobutanoate structure in developing active ingredients for crop protection.

Specialty Chemicals: In the realm of specialty chemicals, derivatives of this compound find application in the synthesis of dyes. For instance, condensation reactions with various aromatic and heterocyclic amines can lead to the formation of coumarin-based acid dyes. researchgate.netscirp.org These dyes are used for coloring textiles such as wool and silk, demonstrating the compound's role in producing high-value chemicals for industrial applications. researchgate.net

The table below details some of the applications of this chemical family in these sectors.

| Application Area | Product Class | Specific Examples/Derivatives | Synthetic Utility | Reference(s) |

| Agrochemicals | Herbicides | Dithiopyr, Thiazopyr | From ethyl 4,4,4-trifluoro-3-oxobutanoate | jst.go.jp |

| Biodegradable Agrochemicals | 2-Amino-4H-pyrans | From multicomponent reactions | growingscience.com | |

| Specialty Chemicals | Dyes | Coumarin Acid Dyes | Condensation with diazonium salts | researchgate.net, scirp.org |

Kinetic and Mechanistic Studies of Reactions Involving Ethyl 2 Amino 3 Oxobutanoate

Reaction Rate Determinations and Influencing Factors

Temperature also plays a crucial role. In the synthesis of related compounds, elevated temperatures can reduce selectivity and yield, suggesting that optimal temperature ranges are necessary to control the reaction rate favorably. For example, in the synthesis of ethyl 3-aminocrotonate, a related compound, the reaction yield is heavily dependent on the duration of the reaction, with an optimal time leading to the highest product yield before by-product formation begins to dominate. researchgate.net

Table 1: Effect of Reaction Time on the Synthesis of Ethyl 3-aminocrotonate researchgate.net

| Reaction Time (hours) | Yield (%) |

| 14 | 47.8 |

| 16 | 55.5 |

| 18 | 78.9 |

| 20 | 92.0 |

| 22 | 74.9 |

Stoichiometric ratios of reactants are another key factor. For complete conversion and to minimize side reactions, a precise molar ratio between the starting materials, such as ethyl acetoacetate (B1235776) and an amine source, is essential.

Elucidation of Rate-Determining Steps and Reaction Orders

The mechanisms of reactions involving β-keto esters often proceed through several steps, with one typically being rate-limiting. In acid-catalyzed reactions like the aldol (B89426) condensation, which is analogous to reactions involving Ethyl 2-amino-3-oxobutanoate's precursors, the formation of the enol tautomer from the keto form is often the rate-determining step. masterorganicchemistry.com The rate of this step is influenced by the concentration of the acid catalyst. masterorganicchemistry.com

Catalytic Effects on Reaction Kinetics and Efficiency

Catalysis is paramount in reactions involving β-keto esters, as uncatalyzed reactions are typically slow. rsc.org A wide array of catalysts, including acids, bases, and metal complexes, are employed to enhance reaction rates and efficiency.

In the synthesis of dihydropyrimidines from ethyl acetoacetate (a precursor), a magnetic nanocatalyst has been shown to significantly affect the reaction rate by activating the carbonyl group of the aldehyde. chemmethod.com The amount of catalyst is crucial; studies show that an optimal loading achieves the highest yield in the shortest time. chemmethod.com Similarly, in the synthesis of 4H-pyran derivatives, bases like ammonium (B1175870) hydroxide (B78521) are used, with the yield being highly dependent on the catalyst concentration. scielo.org.mx Protic and Lewis acids are also common catalysts. Boric acid, for example, has been used effectively in the transesterification of ethyl acetoacetate. rsc.org